

Core Characteristics and Preclinical Efficacy

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Compound Focus: Ganetespib

CAS No.: 888216-25-9

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Ganetespib is a synthetic small-molecule inhibitor that binds to the N-terminal ATP-binding pocket of HSP90, exhibiting superior potency and a better safety profile than first-generation inhibitors like 17-AAG (Tanespimycin) [1] [2].

Feature	Ganetespib (STA-9090)	First-Gen Inhibitor (17-AAG)
Chemical Class	Resorcinol-containing triazolone [1]	Benzoquinone ansamycin [2]
Potency (Cellular IC ₅₀)	2-30 nM (NSCLC lines) [1]	20-3,500 nM (NSCLC lines) [1]
Primary Advantages	Superior potency; not a P-glycoprotein substrate; does not require NQO1 activation; improved safety profile (no significant liver toxicity preclinically) [1] [2]	—
Key Client Proteins	EGFR mutants, ERBB2 mutants, ALK, MET, B-RAF [1] [2]	Similar client proteins, but degraded less potently [1]

Ganetespib's efficacy has been demonstrated across various cancer models, as shown in the table below.

Cancer Model Type	Specific Model	Observed Effect
Non-Small Cell Lung Cancer (NSCLC)	NCI-H1975 (EGFR L858R/T790M) xenografts [1]	Tumor growth inhibition; regression with consecutive-day dosing [1]
NSCLC	ERBB2 YVMA-driven mouse model [1]	Demonstrated anticancer activity [1]
Hepatocellular Carcinoma (HCC)	Preclinical models [3]	Augmented Sorafenib efficacy via necroptosis induction [3]
Other Solid & Hematologic Tumors	Various xenograft models [2]	Significant growth inhibition and/or regression [2]

Mechanism of Action and Experimental Methodology

Ganetespib inhibits HSP90's ATPase activity, disrupting chaperone function and leading to proteasomal degradation of oncogenic client proteins, thereby simultaneously targeting multiple cancer-driving pathways [1] [2]. This mechanism and key experimental approaches are visualized below.

Ganetespib inhibits HSP90, leading to the degradation of oncogenic client proteins and induction of tumor cell death.

Key experiments to characterize **ganetespib** include:

- **HSP90 Binding Assay:** The ability of **ganetespib** to block HSP90's interaction with biotinylated geldanamycin is tested. Cell lysates are incubated with the drug and then with biotin-GM conjugated to streptavidin beads. Bound HSP90 is detected via Western blot [1].
- **Co-chaperone Disruption Assay:** This assesses **ganetespib**'s effect on the HSP90-p23 complex. HSP90 is co-immunoprecipitated with a p23 antibody from treated cells, and the amount of co-precipitated HSP90 is analyzed by Western blot [1].
- **Cell Proliferation and Apoptosis Assay:** The CCK-8 colorimetric assay is used to determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation after **ganetespib** treatment. Induction of apoptosis is measured by analyzing markers like cleaved caspase-3 [1].
- **In Vivo Xenograft Studies:** Mice bearing human tumor xenografts are dosed intravenously with **ganetespib**. Tumor volumes are measured to assess efficacy, and tumor tissues are analyzed by Western blot or immunohistochemistry to confirm target engagement and client protein degradation [1].

Clinical Development and Rationale for Use

Ganetespib has been investigated in clinical trials for various cancers, both as a monotherapy and in combination with other agents, based on its strong preclinical rationale [4] [2].

- **Clinical Trial Activity: Ganetespib** has been evaluated in a range of clinical stages [2], including a Phase III trial (GALAXY trial) in combination with docetaxel for advanced NSCLC [4].
- **Broad Therapeutic Potential:** Its ability to target multiple oncogenic "client proteins" makes it a candidate for cancers driven by EGFR mutations, ERBB2 mutations, ALK translocations, and others [1] [2].
- **Combination Therapy Rationale:** Preclinical data shows **ganetespib** can synergize with other drugs, such as taxanes in NSCLC [4] and sorafenib in hepatocellular carcinoma [3], supporting its use in combination regimens.

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References

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